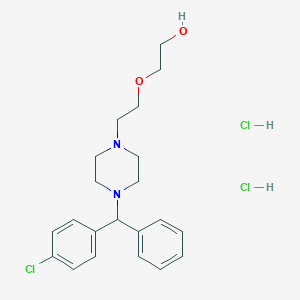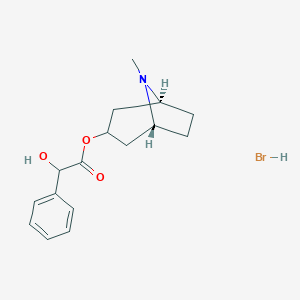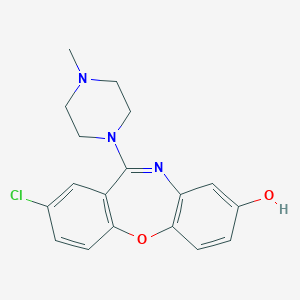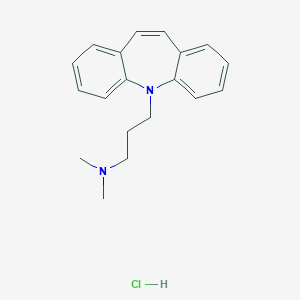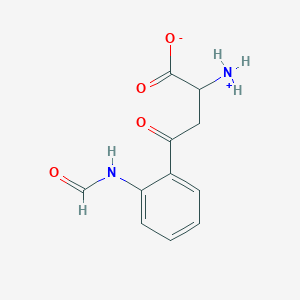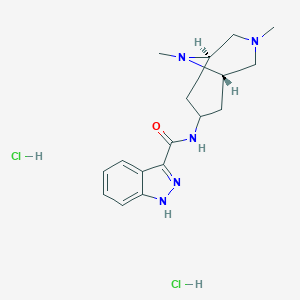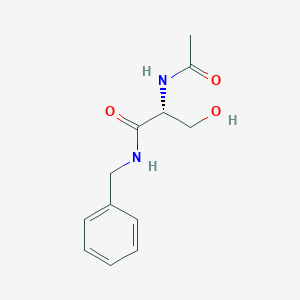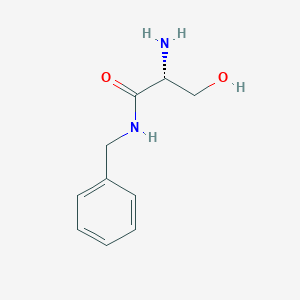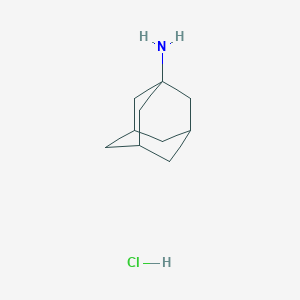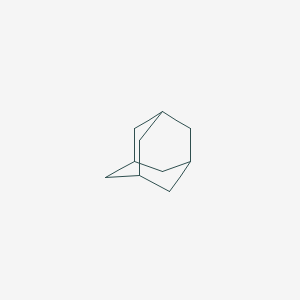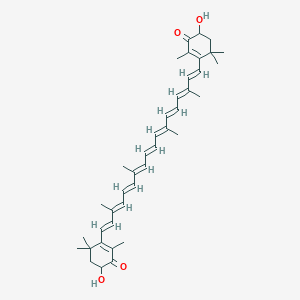
beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-
説明
“beta,beta-Carotene-4,4’-dione, 3,3’-dihydroxy-, (3S,3’S)-” is also known as Astaxanthin . It is a red dietary carotenoid isolated from Haematococcus pluvialis . The molecular formula is C40H52O4 . It is a potent antioxidant with antiproliferative, neuroprotective, and anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of Astaxanthin consists of a long chain of carbon atoms with alternating single and double bonds, which is typical of carotenoids . It has two hydroxyl groups and two ketone groups .Chemical Reactions Analysis
Astaxanthin is a fat-soluble and water-soluble pigment that exists in marine organisms such as shrimp, crab, salmon, and algae . It is the strongest antioxidant in nature. Its antioxidant activity is 550 times that of vitamin E and 10 times that of β-carotene .Physical And Chemical Properties Analysis
Astaxanthin has a density of 1.1±0.1 g/cm3, a boiling point of 774.0±60.0 °C at 760 mmHg, and a flash point of 435.8±29.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 10 freely rotating bonds .科学的研究の応用
Marine Drugs
- Field : Marine Drugs
- Application Summary : Astaxanthin (3,3-dihydroxy-β, β-carotene-4,4-dione) is a ketocarotenoid synthesized by various organisms such as Haematococcus pluvialis/lacustris, Chromochloris zofingiensis, Chlorococcum, Bracteacoccus aggregatus, Coelastrella rubescence, Phaffia rhodozyma, some bacteria (Paracoccus carotinifaciens), yeasts, and lobsters . It has drawn the attention of industrialists due to its richness over synthetic astaxanthin .
- Results or Outcomes : The cultivation process results in the production of natural astaxanthin, which is preferred over synthetic astaxanthin due to its superior properties .
Microbial Bioprocessing
- Field : Microbial Bioprocessing
- Application Summary : Astaxanthin (AXT), a red ketocarotenoid, is mainly produced by yeast, microalgae, wild or genetically engineered bacteria . Due to its attractive biological properties and health benefits, it has garnered significant attention from academia and industry seeking natural alternatives to synthetic products .
- Results or Outcomes : The microbial production of AXT is expected to grow exponentially in the coming years due to consumer concerns about synthetic AXT . The use of sustainable and environmentally friendly practices can improve microbial production .
Prevention of Disuse Muscle Atrophy
- Field : Sports Medicine
- Application Summary : Astaxanthin supplementation has been studied for its potential in preventing disuse muscle atrophy . This condition often results from prolonged inactivity of the muscle, such as immobilization, chronic bed rest, or spaceflight .
- Methods of Application : The application involves oral supplementation with astaxanthin . The antioxidant properties of astaxanthin are believed to protect against disuse muscle atrophy by preventing myonuclear apoptosis and myofibrillar protein degradation .
Antioxidant Properties
- Field : Biochemistry
- Application Summary : Astaxanthin is a red carotenoid pigment found in marine creatures such as fish and shrimp, plants, and algae . It has significant antioxidant properties .
- Methods of Application : Astaxanthin is included in the daily human diet through intake of fish, shrimp, and marine plants . No harmful side effects have been noted .
- Results or Outcomes : Astaxanthin’s antioxidant properties have been shown to be beneficial in various health-related applications .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZIGYBFDRPAKN-QISQUURKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(CC2(C)C)O)C)\C)\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283113 | |
| Record name | 3,3′-Dihydroxy-β,β-carotene-4,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)- | |
CAS RN |
7542-45-2 | |
| Record name | 3,3′-Dihydroxy-β,β-carotene-4,4′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3′-Dihydroxy-β,β-carotene-4,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dihydro-β,β-carotene-4,4'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



